molecular formula C16H8N4Na2O11S2 B12513661 disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate

disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate

Cat. No.: B12513661
M. Wt: 542.4 g/mol
InChI Key: XBLIFEQTVVSTIM-UHFFFAOYSA-L
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Description

Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate is a structurally complex aromatic compound characterized by:

  • Sulfonate/sulfo groups: The 3-sulfo and 6-sulfonato substituents enhance water solubility, a critical feature for industrial applications like textile dyes or biological stains.
  • Sodium counterions: The disodium salt form improves ionic stability and solubility in polar solvents.
  • Electron-withdrawing groups: The 2,4-dinitrophenyl moiety may influence electronic properties, such as absorption spectra or redox behavior.

Properties

Molecular Formula

C16H8N4Na2O11S2

Molecular Weight

542.4 g/mol

IUPAC Name

disodium;6-[(2,4-dinitrophenyl)diazenyl]-5-oxido-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C16H10N4O11S2.2Na/c21-16-11-3-2-10(32(26,27)28)5-8(11)6-14(33(29,30)31)15(16)18-17-12-4-1-9(19(22)23)7-13(12)20(24)25;;/h1-7,21H,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2

InChI Key

XBLIFEQTVVSTIM-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2[O-])S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate typically involves a multi-step process. The initial step often includes the nitration of a naphthalene derivative, followed by sulfonation to introduce sulfonate groups. The diazotization of an amine group and subsequent coupling with a dinitrophenyl compound results in the formation of the desired azo compound. The reaction conditions usually require controlled temperatures and the use of strong acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The industrial process also incorporates purification steps such as crystallization and filtration to obtain the compound in its disodium salt form.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which may alter its color and reactivity.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated naphthoquinones, while reduction can produce aromatic amines. Substitution reactions can result in a variety of functionalized naphthalene derivatives.

Scientific Research Applications

Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a dye and indicator in various chemical reactions due to its distinct color changes under different conditions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme activities and protein interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting cancer cells due to its ability to generate reactive oxygen species.

    Industry: It is employed in the manufacturing of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate involves its interaction with cellular components. The compound can generate reactive oxygen species, leading to oxidative stress and cell death in targeted cells. It also interacts with enzymes such as glutathione S-transferases, which play a role in its metabolic activation and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on substituents, counterions, coordination behavior, and applications.

Table 1: Key Properties of Comparable Compounds

Compound Name Key Features Applications/Properties Reference
Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate Azo group, two sulfonate groups, sodium counterions, dinitrophenyl substituent. Likely azo dye with high solubility; potential use in textiles or analytical chemistry. Inferred
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate Hydroxyl group, two sulfonate groups, potassium counterions. Water-soluble; applications in detergents or as a chemical intermediate. Potassium ions may reduce solubility compared to sodium salts.
Fe(II) complex of 2-((2-(2,4-dinitrophenyl)hydrazinylidene)methyl)phenol Schiff base ligand with hydrazinylidene and phenol groups; octahedral Fe(II) center. Coordination chemistry; magnetic properties (one unpaired electron). Non-ionic, lower solubility in water.
Disodium 4-hydroxy-3-[...]naphthalene-1-sulfonate () Azo-sulfonate with methoxy and phenyl groups. Likely industrial dye or lubricant additive; complex substituents enhance thermal stability.

Structural and Functional Analysis

Azo vs. Hydrazinylidene Groups :

  • The target compound’s azo group (-N=N-) is a strong chromophore, whereas the Fe(II) complex in uses a hydrazinylidene (-NH-N=CH-) group for metal coordination. The azo group in the target compound likely confers brighter coloration but less metal-binding capacity compared to the Schiff base ligand.

Sulfonate Groups and Counterions :

  • The disodium sulfonate groups in the target compound contrast with the dipotassium salt in . Sodium salts generally exhibit higher solubility in water than potassium analogs due to smaller ionic radius, favoring applications requiring rapid dissolution.

Electron-Withdrawing Substituents :

  • The 2,4-dinitrophenyl group in the target compound and the Fe(II) complex introduces electron-withdrawing effects, stabilizing the azo/hydrazinylidene moieties. However, in the target compound, this may reduce photodegradation, enhancing dye longevity.

Coordination Behavior :

  • Unlike the Fe(II) complex , the target compound lacks direct metal-coordination sites. Its sulfonate groups could, however, act as counterions in metallo-supramolecular systems or ion-exchange processes.

Industrial Relevance :

  • Compounds in with multiple azo and sulfonate groups are used in lubricants or high-performance dyes. The target compound’s dual sulfonates and azo group position it as a candidate for similar niche applications, though its nitro groups may limit biocompatibility.

Research Findings and Implications

  • Solubility: The disodium form and dual sulfonates suggest superior aqueous solubility compared to non-sulfonated azo dyes or potassium salts .
  • Stability : The 2,4-dinitrophenyl group may enhance UV stability but could introduce toxicity concerns, restricting biomedical use.
  • Synthetic Pathways : Analogous compounds (e.g., ) are synthesized via diazo-coupling reactions, suggesting a feasible route for the target compound.

Biological Activity

Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate, commonly known as Nitrazine Yellow, is a synthetic dye with various biological applications and implications. This article explores its biological activity, including its mechanisms of action, therapeutic uses, and potential toxicological effects.

  • Molecular Formula : C16H8N4Na2O11S2
  • Molecular Weight : 444.37 g/mol
  • CAS Number : 5423-07-4

Nitrazine Yellow functions primarily as a pH indicator, changing color in response to different pH levels. Its azo group structure allows it to interact with various biological molecules, making it useful in both clinical and laboratory settings. The compound's sulfonate groups enhance its solubility in water, facilitating its application in biological systems.

1. Clinical Applications

Nitrazine Yellow is widely used in medical diagnostics:

  • Vaginal pH Testing : It is employed to assess the pH of vaginal secretions during late pregnancy to determine the rupture of membranes. A pH greater than 6.5 indicates the presence of amniotic fluid .
  • Fecal pH Testing : The compound is also used in fecal tests to diagnose intestinal infections and other gastrointestinal disorders .

3. Toxicological Considerations

While Nitrazine Yellow is generally recognized as safe for its intended uses, concerns have been raised regarding the potential toxic effects of azo dyes:

  • Carcinogenicity : Some studies suggest that certain azo dyes may have carcinogenic properties upon metabolic activation, leading to the formation of aromatic amines which can be mutagenic .
  • Environmental Impact : The persistence of azo dyes in the environment raises concerns about their ecological effects, particularly on aquatic life due to potential bioaccumulation .

Table 1: Summary of Biological Activities and Applications

ApplicationDescriptionResearch Findings
Vaginal pH IndicatorUsed to determine membrane rupture during pregnancyEffective in clinical settings
Fecal pH DiagnosticAssists in diagnosing gastrointestinal issuesUseful for assessing intestinal health
Antimicrobial PotentialInvestigated for effects on bacterial growthLimited direct evidence; similar compounds show promise
Toxicological RiskConcerns over carcinogenic potential and environmental impactAzo dyes linked to mutagenicity in some studies

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